N-[1-({[4-(ACETYLAMINO)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE
Description
N-[1-({[4-(Acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide is a thiourea derivative characterized by a trichloroethyl core linked to a carbothioylamino group and a 4-acetylaminoaniline moiety. The 2,2-dimethylpropanamide (pivalamide) substituent introduces steric bulk, which may enhance metabolic stability compared to linear alkyl or aromatic amides.
Properties
IUPAC Name |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N4O2S/c1-9(24)20-10-5-7-11(8-6-10)21-14(26)23-12(16(17,18)19)22-13(25)15(2,3)4/h5-8,12H,1-4H3,(H,20,24)(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSDAVFPMNPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[4-(ACETYLAMINO)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of aniline to form 4-acetylaminoaniline.
Introduction of the Carbothioyl Group: The acetylamino intermediate is then reacted with a carbothioylating agent to introduce the carbothioyl group.
Addition of the Trichloroethyl Group: The resulting compound is further reacted with a trichloroethylating agent to incorporate the trichloroethyl group.
Final Coupling Reaction: The final step involves coupling the intermediate with 2,2-dimethylpropanamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[4-(ACETYLAMINO)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-({[4-(ACETYLAMINO)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-({[4-(ACETYLAMINO)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Estimated based on structural similarity to ’s benzamide analog.
Key Observations:
The pivalamide group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to benzamide or acrylamide .
Lipophilicity and Bioavailability :
- The hexadecanamide analog exhibits significantly higher lipophilicity (logP ~8.5 estimated) due to its long alkyl chain, favoring membrane permeability but limiting solubility. The target compound’s pivalamide group balances moderate lipophilicity with solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
